Thiourea, N-(3-iodophenyl)-N'-methyl-

Description

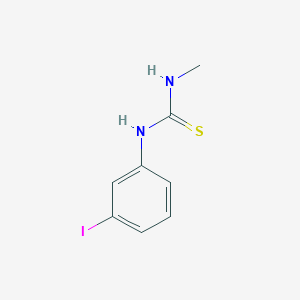

Thiourea derivatives are a class of organosulfur compounds characterized by the presence of a thiocarbamide group (NH–CS–NH). The compound Thiourea, N-(3-iodophenyl)-N'-methyl- (IUPAC name: 1-methyl-3-(3-iodophenyl)thiourea) features a methyl group on one nitrogen and a 3-iodophenyl substituent on the other (Fig. 1). The iodine atom at the para position of the phenyl ring introduces significant electronic and steric effects, distinguishing it from simpler thiourea derivatives. This compound is hypothesized to exhibit unique reactivity and bioactivity due to the iodine substituent, which is both electron-withdrawing and polarizable. Potential applications include medicinal chemistry (e.g., enzyme inhibition) and coordination chemistry (e.g., metal complexation) .

Figure 1: Proposed structure of N-(3-iodophenyl)-N'-methylthiourea.

Properties

CAS No. |

53305-88-7 |

|---|---|

Molecular Formula |

C8H9IN2S |

Molecular Weight |

292.14 g/mol |

IUPAC Name |

1-(3-iodophenyl)-3-methylthiourea |

InChI |

InChI=1S/C8H9IN2S/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) |

InChI Key |

WHBUKMDGKPJWCQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)NC1=CC(=CC=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(3-iodophenyl)-N’-methyl- typically involves the reaction of 3-iodoaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for Thiourea, N-(3-iodophenyl)-N’-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(3-iodophenyl)-N’-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Thiourea, N-(3-iodophenyl)-N’-methyl- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Thiourea, N-(3-iodophenyl)-N’-methyl- involves its interaction with various molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound’s iodine atom can also facilitate the formation of reactive intermediates that disrupt cellular processes.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Effects

Thiourea derivatives vary widely based on substituents attached to the nitrogen atoms. Key comparisons include:

Key Observations:

- The iodine substituent in N-(3-iodophenyl)-N'-methylthiourea enhances polarizability compared to chloro or methoxy groups, enabling unique non-covalent interactions (e.g., halogen bonding) .

- Electron-withdrawing groups (EWGs) like iodine and chlorine increase the acidity of the thiourea NH protons, facilitating deprotonation and metal coordination .

Urease Inhibition (IC₅₀ Values):

Analysis:

- Chloro and nitro substituents dramatically enhance urease inhibition compared to unsubstituted thiourea due to increased electrophilicity . The iodine analog is expected to show similar or superior activity, though experimental data is lacking.

Antimicrobial Activity:

Q & A

Q. What are the optimal synthetic routes for Thiourea, N-(3-iodophenyl)-N'-methyl-, and how can reaction conditions be systematically optimized?

The compound is typically synthesized via nucleophilic addition of 3-iodoaniline to methyl isothiocyanate in a polar aprotic solvent (e.g., acetone or DCM) under inert conditions. Reaction optimization involves adjusting stoichiometry (1:1.2 molar ratio of aniline to isothiocyanate), temperature (reflux at 60–80°C), and catalyst/base (e.g., triethylamine to neutralize HCl byproducts). Purification via recrystallization (methanol/dichloromethane mixtures) yields high-purity crystals . Kinetic studies using in situ FTIR or HPLC can monitor intermediate formation and optimize reaction time.

Q. How can structural characterization of this thiourea derivative be performed to confirm regiochemistry and purity?

- X-ray crystallography : Resolves bond lengths (e.g., C=S ~1.68 Å) and dihedral angles between aromatic rings (e.g., ~50° for steric effects) .

- NMR spectroscopy : Diagnostic signals include δ ~10–11 ppm (N–H protons in thiourea) and δ ~2.5 ppm (N-methyl group). NMR confirms thiocarbonyl resonance at δ ~180 ppm .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 345.98 for [M+H]) and fragments (e.g., loss of iodine or methyl groups) .

Q. What are the foundational biological screening protocols for assessing its enzyme inhibition potential?

Initial screens involve:

- Kinase assays : Measure IC values against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.

- Microbial susceptibility testing : Broth microdilution (CLSI guidelines) evaluates antibacterial/antifungal activity (MIC values) against S. aureus or C. albicans .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of structurally modified thiourea derivatives?

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to correlate with redox activity or ligand-receptor binding .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., HIV-1 reverse transcriptase; binding affinity < −8 kcal/mol) .

- QSAR models : Train datasets using substituent descriptors (σ, π, MR) to predict logP and IC values for new derivatives .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Solubility variations : Use DMSO stocks standardized to <0.1% v/v in assays to avoid solvent interference.

- Assay conditions : Validate pH (7.4 vs. 6.5) and temperature (25°C vs. 37°C) sensitivity via dose-response curves .

- Metabolic stability : Perform hepatic microsome assays (human/rat) to assess CYP450-mediated degradation .

Q. How can reaction engineering improve scalability while minimizing iodine waste in synthesis?

- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing reaction time from hours to minutes.

- Iodine recovery : Implement scavenger resins (e.g., Amberlyst A26) or distillation to reclaim iodine byproducts .

- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for lower environmental impact .

Q. What advanced analytical techniques elucidate degradation pathways under physiological conditions?

- LC-HRMS : Identifies hydrolytic (e.g., thiourea → urea) or oxidative (e.g., sulfonic acid) metabolites in simulated gastric fluid (pH 2.0) .

- EPR spectroscopy : Detects radical intermediates during photodegradation (λ = 254 nm) .

- Accelerated stability studies : ICH guidelines (40°C/75% RH for 6 months) quantify shelf-life using Arrhenius modeling .

Methodological Considerations

- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve structural ambiguities .

- Controlled Variables : In bioassays, standardize cell passage numbers and culture media batches to reduce inter-experimental variability .

- Machine Learning : Train neural networks (e.g., Chemprop) on PubChem BioAssay data to prioritize high-potential derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.